molecular formula C19H20N4O2 B2742129 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-06-4

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2742129
CAS No.: 898651-06-4
M. Wt: 336.395
InChI Key: FVABIAHVIOMNGX-UHFFFAOYSA-N
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Description

3-((4-Ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound belonging to the 1,2,4-triazin-5(4H)-one class of heterocycles. With a molecular formula of C19H20N4O2 and a molecular weight of 336.4 g/mol, this derivative shares a core structural motif with compounds that are of significant interest in medicinal chemistry research . The 1,2,4-triazin-5(4H)-one scaffold is a versatile pharmacophore. Research on structurally similar compounds has demonstrated a range of promising biological activities, including potent antibacterial and antitubercular effects . For instance, certain 1,2,4-triazine derivatives fused with thiazole rings have shown excellent in vitro activity against Mycobacterium smegmatis and functioned as inhibitors of leucyl-tRNA synthetase, highlighting the potential of this chemical class in infectious disease research . The specific substitution pattern of this compound, featuring a 4-methylbenzyl group at the 6-position and a 4-ethoxyphenylamino group at the 3-position, is designed to explore structure-activity relationships (SAR). Researchers utilize such derivatives to understand how hydrophobic and electronic properties influence binding affinity and efficacy at biological targets . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(4-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-16-10-8-15(9-11-16)20-19-21-18(24)17(22-23-19)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABIAHVIOMNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-ethoxyaniline with a triazine derivative can yield the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and catalysts to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Table 1: Key Triazinone Derivatives and Their Activities
Compound Substituents (Position 3/6) Bioactivity Highlights Reference
Target Compound 3-(4-ethoxyphenylamino), 6-(4-methylbenzyl) Predicted: Moderate antimicrobial/antifungal (based on substituent trends) N/A
20b () 3-(4-fluorobenzylideneamino), 6-(CF₃) MIC 3.90 μg/mL (vs. E. coli, S. aureus); biofilm inhibition (87.4% E. coli)
Metribuzin () 3-(methylthio), 6-(tert-butyl) Herbicidal (photosynthesis inhibition)
Compound 12 () 3-(3-hydroxypropylthio), 6-(thienylvinyl) Anticancer (IC₅₀ 3.90 μg/mL vs. cancer cells)
Compound 25 () 3-(methylthio), 6-(tert-butyl), 4-propylideneamino Herbicidal (modulated activity vs. weeds)
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Fluorine (20b) enhances antibacterial activity, while ethoxy (target compound) may reduce potency due to its electron-donating nature .
  • Lipophilicity : The 4-methylbenzyl group in the target compound likely improves cellular uptake compared to tert-butyl (metribuzin) or trifluoromethyl (20b) groups .
  • Antifungal Activity : Thiophene-containing derivatives () show higher antifungal activity, suggesting the target compound may require additional modifications for similar efficacy .

Biological Activity

3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the triazine family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Triazine ring : A heterocyclic structure containing three nitrogen atoms.
  • Substituents : An ethoxyphenyl group and a methylbenzyl group attached to the triazine core.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Escherichia coli3.90 μg/mLDisruption of cell wall synthesis
Salmonella typhi7.81 μg/mLInhibition of nucleic acid synthesis

The compound exhibited a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anticancer Activity

Research has also indicated potential anticancer properties for this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Cancer Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)10 - 20Induction of apoptosis
HeLa (Cervical Cancer)15 - 30Cell cycle arrest at G2/M phase
A549 (Lung Cancer)20 - 40Inhibition of proliferation

The observed effects include apoptosis induction and cell cycle arrest, suggesting that the compound may interfere with cancer cell growth and survival mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It can bind to cellular receptors that modulate signaling pathways related to growth and apoptosis.
  • DNA Interaction : Potential interactions with DNA could influence gene expression and cellular functions.

Case Studies

Several case studies have documented the efficacy of this compound in different experimental setups:

  • Study on Antimicrobial Efficacy : A study conducted on multi-drug resistant strains demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential as an anti-biofilm agent .
  • Anticancer Research : In a comparative study with known chemotherapeutic agents, this compound showed superior cytotoxicity against MCF-7 cells compared to standard treatments like doxorubicin.

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